molecular formula C5H9N3O B1359894 N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 933683-06-8

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1359894
CAS No.: 933683-06-8
M. Wt: 127.14 g/mol
InChI Key: DXORLLLAUZFWFF-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science

Biological Activity

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 933683-06-8
  • IUPAC Name : this compound

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:
    • MCF-7 (breast cancer) and U937 (leukemia) cell lines exhibited significant growth inhibition with IC50_{50} values in the low micromolar range .
    • Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .
  • Mechanisms of Action : The precise mechanisms remain under investigation; however, initial studies suggest that these compounds may disrupt cellular machinery related to DNA replication and cell cycle progression .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antibacterial properties:

  • Inhibition of Pathogens : Certain derivatives have shown effectiveness against Gram-positive multiresistant pathogens. Modifications in the side chains of these compounds can enhance their antibacterial activity .
  • Comparative Studies : In comparative evaluations against known antibiotics, some oxadiazole derivatives demonstrated superior efficacy against specific bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
MDPI Study (2020)Showed that oxadiazole derivatives exhibit anticancer activity with IC50_{50} values as low as 0.65 µM against MCF-7 cells .
ResearchGate Study (2019)Identified new oxadiazole derivatives with potent antimicrobial activity against resistant strains .
PMC Study (2019)Reported on the synthesis and biological evaluation of oxadiazole compounds with promising anticancer properties .

Scientific Research Applications

Biological Activities

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine exhibits a range of biological activities that make it a subject of interest in various fields:

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their effectiveness against various bacterial strains. The incorporation of the 3-methyl-1,2,4-oxadiazol group in this compound enhances its antibacterial efficacy compared to other heterocycles .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antitubercular Activity

Recent studies have focused on the design of oxadiazole derivatives as potential anti-tubercular agents. This compound has been evaluated for its activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations comparable to established drugs like Rifampicin and Isoniazid .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for its effects on plant growth:

Growth Regulation

Studies have indicated that low molecular weight heterocyclic compounds can stimulate vegetative growth in plants. This compound has been tested for its auxin-like effects on soybean seedlings (Glycine max), demonstrating enhanced root and shoot development when applied at specific concentrations .

Case Studies

StudyApplicationFindings
Patel et al., 2012AntibacterialDemonstrated significant antibacterial activity against multiple strains.
Bondock et al., 2012AnticancerInduced apoptosis in cancer cell lines; effective against various cancers.
Fernando et al., 2010AntitubercularCompounds showed MIC values ranging from 3.9 to 7.81 μg/mL against Mtb.
Growth Regulation StudyAgriculturalEnhanced growth parameters in soybean seedlings compared to control groups.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXORLLLAUZFWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649251
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-06-8
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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